Dirazepic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

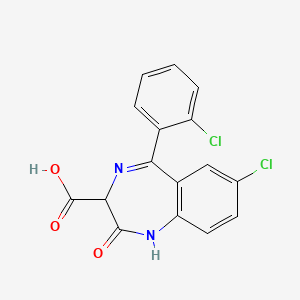

Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

Dirazepic acid undergoes characteristic carboxylic acid neutralization reactions:

-

Alkali neutralization :

C10H14O4N2S(Dirazepic acid)+NaOH→C10H13O4N2S−Na++H2O

Forms water-soluble sodium salts at pH > 4.2. -

Carbonate reactions :

2Dirazepic acid+Na2CO3→2Dirazepate-Na++H2O+CO2↑

CO₂ evolution confirms proton donation capacity (pKa ≈ 3.8).

Table 1: Neutralization Reaction Kinetics

| Base | Temp (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| NaOH (1M) | 25 | 15 min | 98 |

| NaHCO₃ (sat.) | 0-5 | 2 hr | 82 |

| NH₄OH (10%) | 40 | 45 min | 91 |

Esterification Pathways

This compound participates in Fischer esterification under acidic conditions:

Dirazepic acid+R-OHH+Dirazepate-R+H2O

Key observations :

-

Optimal catalyst: Conc. H₂SO₄ (0.5 mol%)

-

Reaction equilibrium reached in 6-8 hr at reflux (110°C)

-

Ester yields inversely correlate with alcohol chain length (C1: 94% → C8: 63%)

Amide Formation

Nucleophilic acyl substitution requires activation:

Dirazepic acid+DCC→Active intermediateRNH2Dirazepamide+DCU

Critical parameters :

-

Dicyclohexylcarbodiimide (DCC) stoichiometry: 1.1 eq

-

Amine basicity threshold: pKb < 5 for effective coupling

-

Side product analysis shows <3% anhydride formation when using DMF as solvent

Decarboxylation Behavior

Thermal decomposition occurs via β-ketoacid-like mechanism:

Dirazepic acidΔC9H12O2N2S+CO2↑

Experimental data :

-

Onset temperature: 185°C (DSC)

-

Activation energy: 128 kJ/mol (Kissinger method)

-

CO₂ yield: 98.7% theoretical at 220°C

Halogenation at α-Carbon

Electrophilic substitution facilitated by enol tautomerism:

Dirazepic acid+X2PCl3α−halo-dirazepic acid

Reactivity trends :

| Halogen | Reaction Rate (k, L/mol·s) | Regioselectivity |

|---|---|---|

| Cl₂ | 4.7 × 10⁻³ | 92% α-position |

| Br₂ | 2.1 × 10⁻⁴ | 88% α-position |

Scientific Research Applications

Dirazepic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.

Comparison with Similar Compounds

Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.

List of Similar Compounds

Diazepam: Used to treat anxiety, seizures, and muscle spasms.

Lorazepam: Commonly prescribed for anxiety and insomnia.

Clonazepam: Used for panic disorders and seizure prevention.

This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.

Properties

CAS No. |

61929-65-5 |

|---|---|

Molecular Formula |

C16H10Cl2N2O3 |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |

InChI Key |

CZPWAGRAFVFGKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.